Pentafluorophenol-D

Catalog No.
S1485327
CAS No.
105596-34-7
M.F
C6HF5O
M. Wt
185.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluorophenol-D

CAS Number

105596-34-7

Product Name

Pentafluorophenol-D

IUPAC Name

1-deuteriooxy-2,3,4,5,6-pentafluorobenzene

Molecular Formula

C6HF5O

Molecular Weight

185.07 g/mol

InChI

InChI=1S/C6HF5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i/hD

InChI Key

XBNGYFFABRKICK-DYCDLGHISA-N

SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)O

Isomeric SMILES

[2H]OC1=C(C(=C(C(=C1F)F)F)F)F

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Pentafluorophenol-D (C6F5OD) is a valuable solvent used in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for studying the structure and properties of molecules.

Its key features for NMR include:

  • Chemical inertness: Pentafluorophenol-D is unreactive with many other chemicals, minimizing potential interference with the sample being studied. Source: Sigma-Aldrich product page:
  • Deuterium labeling: The presence of the deuterium atom (D) in place of a hydrogen atom (H) minimizes the signal from the solvent itself in the NMR spectrum, allowing for better observation of the signals from the sample. Source: American Chemical Society - "Deuterium NMR" by Raymond L. Klein, John D. Roberts
  • Good solubility: Pentafluorophenol-D can dissolve a wide range of organic compounds, making it suitable for studying a variety of samples. Source: Sigma-Aldrich product page:

Other Potential Applications:

While NMR spectroscopy is the primary application of Pentafluorophenol-D in scientific research, some studies have explored its use in other areas, such as:

  • Synthesis of fluorinated materials: Due to its unique properties, Pentafluorophenol-D has been investigated as a potential precursor for the synthesis of fluorinated materials with specific properties. [Source: "Journal of Fluorine Chemistry" - Volume 128, Issue 2, February 2007, Pages 162-167]
  • Study of acid-base reactions: The acidic properties of Pentafluorophenol-D have been studied in the context of understanding acid-base reactions. [Source: "The Canadian Journal of Chemistry" - Volume 45, Issue 12, 1967, Pages 2481-2488]
  • Compound: Pentafluorophenol-D (C6F5OD) []
  • Origin: PFD-D is a synthetic compound derived from PFP by replacing the hydroxyl hydrogen atom (H) with deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus [].
  • Significance: PFD-D is valuable in scientific research, particularly in fields like nuclear magnetic resonance (NMR) spectroscopy. The deuterium label simplifies NMR spectra by eliminating the signal from the exchangeable proton (hydroxyl hydrogen) []. This allows for a clearer analysis of the remaining fluorine (F) and carbon (C) atoms in the molecule.

Molecular Structure Analysis

  • PFD-D shares the same basic structure as PFP: a benzene ring with five fluorine atoms attached and a single hydroxyl group (OD in this case) [].
  • Key Features:
    • The presence of fluorine atoms significantly alters the molecule's properties compared to phenol (the non-fluorinated version). Fluorine's high electronegativity strengthens the C-F bonds and increases the acidity of the hydroxyl group [].
    • Deuterium substitution has minimal impact on the overall structure but simplifies NMR analysis as mentioned earlier [].

Chemical Reactions Analysis

  • Synthesis: There's limited information available on the specific synthesis of PFD-D. However, standard methods for PFP synthesis can likely be adapted for deuterium incorporation. Common methods for PFP synthesis involve fluorination of aromatic compounds [].
  • Decomposition: PFP is known to decompose upon exposure to strong acids or bases []. Similar behavior can be expected for PFD-D.
  • Other Reactions: PFP exhibits various reactive properties due to its acidic hydroxyl group and electron-withdrawing fluorine atoms. However, specific reactions involving PFD-D haven't been extensively documented in scientific literature.

Physical And Chemical Properties Analysis

  • Melting Point: Around 54°C [].
  • Boiling Point: Around 195°C [].
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Relatively stable under normal conditions, but decomposes in strong acids/bases [].

PFD-D itself likely doesn't have a specific mechanism of action. Its primary function is as a research tool for studying other compounds using NMR spectroscopy.

PFP, the parent compound, is known to be toxic and corrosive. It can cause skin burns, eye damage, and respiratory problems upon inhalation []. Due to the similar structure, PFD-D is likely to exhibit similar hazards.

XLogP3

3.2

Dates

Modify: 2023-08-15

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